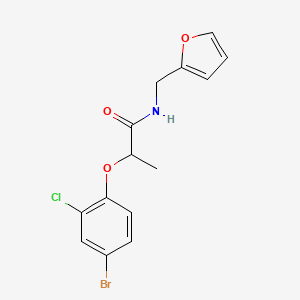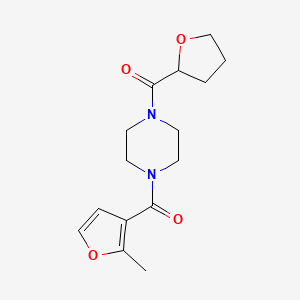![molecular formula C16H25N3S B4181418 N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4181418.png)
N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea
描述
N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, also known as PET or PETT, is a chemical compound that has been of significant interest in scientific research. PET is a thiourea derivative that has been synthesized through various methods, and its unique properties have made it a popular subject for scientific investigation.
作用机制
N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's antioxidant properties are thought to be due to its ability to scavenge free radicals in the body.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to have a variety of biochemical and physiological effects. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to reduce oxidative stress, which is a key factor in the development of many diseases. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to reduce inflammation, which is a common factor in many chronic diseases. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's ability to bind to amyloid-beta plaques in the brain has potential implications for the early diagnosis and treatment of Alzheimer's disease.
实验室实验的优点和局限性
N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has several advantages for use in lab experiments. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea is relatively easy to synthesize and purify, making it accessible for researchers. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's unique properties make it a valuable tool for investigating the mechanisms of disease and potential therapeutic interventions. However, N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's mechanism of action is not fully understood, and more research is needed to fully understand its potential uses. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's potential toxicity and side effects also need to be investigated further.
未来方向
There are several future directions for N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea research. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's potential therapeutic properties for cancer and other diseases need to be investigated further. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's ability to bind to amyloid-beta plaques in the brain has potential implications for the early diagnosis and treatment of Alzheimer's disease. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's potential toxicity and side effects need to be investigated further to ensure its safety for use in humans. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's ability to inhibit certain enzymes and pathways in the body also needs to be investigated further to fully understand its mechanism of action. Overall, N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has significant potential for use in scientific research, and more investigation is needed to fully understand its properties and potential uses.
科学研究应用
N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been investigated for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to bind to amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea imaging has the potential to detect these plaques early, allowing for earlier diagnosis and treatment.
属性
IUPAC Name |
1-(1-phenylethyl)-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3S/c1-14(15-8-4-2-5-9-15)18-16(20)17-10-13-19-11-6-3-7-12-19/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENACJVSBSVXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)-3-[2-(piperidin-1-yl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4181342.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181371.png)

![2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181389.png)



![methyl 2-{[(phenylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4181410.png)
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4181426.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4181455.png)